molecular formula C19H20N2O4 B2355022 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-40-8

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2355022
CAS RN: 922054-40-8
M. Wt: 340.379
InChI Key: AEACQHDVCCNCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study.

Scientific Research Applications

Synthetic Pathways and Structural Insights

  • Synthesis of Pyrroloquinolines : Research has been conducted on the synthesis of pyrrolo[4,3,2-de]quinolines, which are related to the compound . These compounds have been synthesized through various methods, including the transformation of 6,7-dimethoxy-4-methylquinoline. These synthetic routes are crucial for developing compounds with potential biological activity (Roberts, Joule, Bros, & Álvarez, 1997).

  • Structural Aspects of Amide Derivatives : Studies on the structural aspects of amide-containing isoquinoline derivatives provide insights into their potential applications. These compounds form gels or crystalline solids under different conditions, indicating their versatile chemical properties (Karmakar, Sarma, & Baruah, 2007).

Potential Applications

  • Antitumor Activity : Some research has explored the antitumor activity of related compounds, such as methoxy-indolo[2,1-a]isoquinolines. These studies suggest the potential of these compounds to inhibit cell proliferation in various cancer cell lines, indicating a promising avenue for cancer treatment research (Ambros, Angerer, & Wiegrebe, 1988).

  • Inhibitors for Matrix Metalloprotease-13 : Another study identified a novel chemical compound targeting Matrix Metalloprotease-13 (MMP-13) with potential applications in early osteoarthritis treatment. This compound showed the ability to attenuate IL-1β-induced MMP13 mRNA expression, suggesting its role in attenuating matrix-degrading enzymes in osteoarthritis-affected joints (Inagaki et al., 2022).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-17-9-4-14(11-13(17)3-10-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEACQHDVCCNCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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